2-Ethyl-4-hydroxy-3-methylbenzohydrazide
Description
2-Ethyl-4-hydroxy-3-methylbenzohydrazide (EMD638683; chemical formula: C₁₈H₁₈F₂N₂O₄) is a benzohydrazide derivative characterized by a 2-ethyl, 4-hydroxy, and 3-methyl substitution pattern on the aromatic ring. The compound is notable for its role as a selective serum- and glucocorticoid-regulated kinase 1 (SGK1) inhibitor, with an IC₅₀ of 3 µM . It also exhibits inhibitory activity against other kinases, including SGK2, SGK3, MSK1, and PKR2 . EMD638683 is sparingly soluble in water (insoluble in H₂O) but dissolves readily in DMSO (≥18.2 mg/mL) and ethanol (≥45.8 mg/mL with warming) . Its stereospecific S-form (CAS 1184940-46-2) is pharmacologically active and has been studied in cancer and hypertension models .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-3-methylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-3-7-6(2)9(13)5-4-8(7)10(14)12-11/h4-5,13H,3,11H2,1-2H3,(H,12,14) |
InChI Key |
GHVYTLNADMNSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
Structural Variations
Benzohydrazide derivatives share a core structure of a benzoyl group linked to a hydrazide moiety, but their pharmacological and physicochemical properties vary significantly based on substituents. Key analogs include:
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide
- Substituents : A benzo[b]thiophene ring with a chlorine atom and a long pentadecyl chain on the benzylidene group.
- Synthesis: Condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chlorobenzo[b]thiophene-2-carbohydrazide in ethanol/acetic acid .
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide
- Substituents : Methoxy and ethoxy groups on the benzylidene and benzohydrazide rings, respectively.
- Synthesis: Reflux of 4-methoxybenzohydrazide with 3-ethoxy-4-hydroxybenzaldehyde in ethanol .
- Properties : The ethoxy and methoxy groups may enhance solubility in polar solvents compared to EMD638683.
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide
Physicochemical Properties
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